Formosanol vs. Tsugacetal: Direct Head‑to‑Head α‑Glucosidase Inhibition Potency
In a direct comparative enzymatic assay of 17 lignans isolated from Taxus wallichiana, Formosanol exhibited the most potent α‑glucosidase inhibitory activity among all tested aryltetralin‑type lignans. It demonstrated a lower IC₅₀ value than the structurally related analog Tsugacetal, confirming its superior in vitro efficacy within the same structural class [1].
| Evidence Dimension | α‑Glucosidase Inhibitory Activity |
|---|---|
| Target Compound Data | IC₅₀ = 35.3 μM |
| Comparator Or Baseline | Tsugacetal (IC₅₀ = 38.8 μM) |
| Quantified Difference | Formosanol is 1.1‑fold more potent (3.5 μM lower IC₅₀) |
| Conditions | In vitro α‑glucosidase enzyme inhibition assay using p‑nitrophenyl‑α‑D‑glucopyranoside as substrate. |
Why This Matters
This direct head‑to‑head data eliminates structural ambiguity; for researchers requiring maximal α‑glucosidase inhibition from a natural lignan scaffold, Formosanol provides a quantifiable potency advantage over the closest structural analog Tsugacetal.
- [1] Dang PH, Nguyen HX, Nguyen HHT, Vo TD, Le TH, Phan THN, Nguyen MTT, Nguyen NT. Lignans from the Roots of Taxus wallichiana and Their α‑Glucosidase Inhibitory Activities. J Nat Prod. 2017 Jun 23;80(6):1876‑1882. View Source
